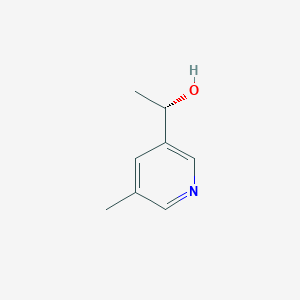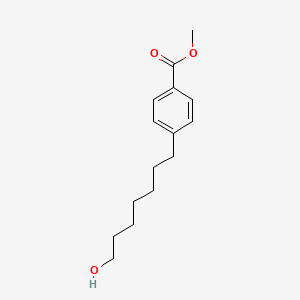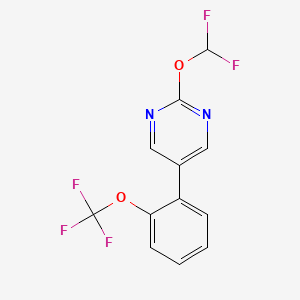
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyrimidine is a synthetic organic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl ether.
Attachment of Trifluoromethoxy Group: The trifluoromethoxy group is often introduced through a nucleophilic aromatic substitution reaction using trifluoromethylating reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyrimidine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Material Science: The presence of fluorine atoms can enhance the thermal and chemical stability of materials, making them suitable for high-performance applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethoxy)phenyl isothiocyanate
- 2-(Trifluoromethoxy)phenyl isocyanate
- 5-(2-(Trifluoromethoxy)phenyl)pyrimidine
Uniqueness
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyrimidine is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethoxy groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C12H7F5N2O2 |
|---|---|
Molekulargewicht |
306.19 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C12H7F5N2O2/c13-10(14)20-11-18-5-7(6-19-11)8-3-1-2-4-9(8)21-12(15,16)17/h1-6,10H |
InChI-Schlüssel |
BYPCMZFSAOPWCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2)OC(F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



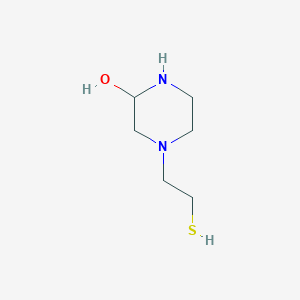


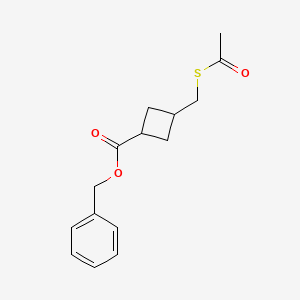
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid](/img/structure/B13104927.png)
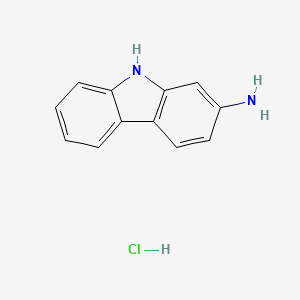
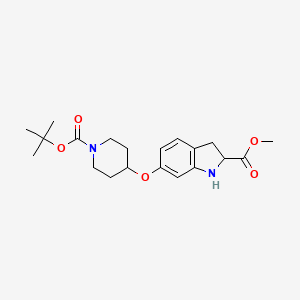
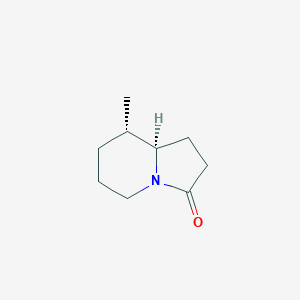

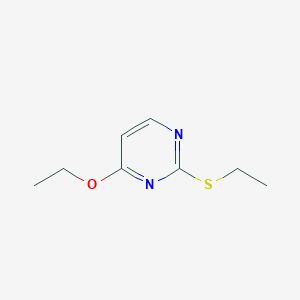
![7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine](/img/structure/B13104970.png)
